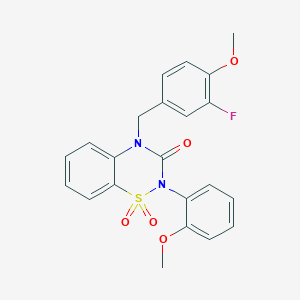

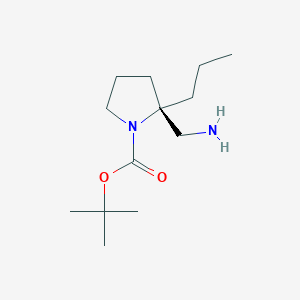

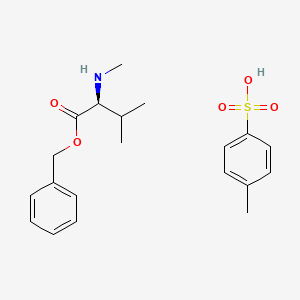

Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the papers. For instance, the alkylation of piperidines using ethyl 1-methyl 2-ethoxy 3-indole carboxylate is discussed, highlighting the sensitivity of the reaction to steric effects and the preference for attacking the 2-ethoxy group . Another paper describes the synthesis of a tritium-labeled piperidinecarboxylic acid derivative, which involves a two-step synthesis starting from a related ethyl piperidine-3-carboxylate compound and subsequent hydrolysis . These methods could potentially be adapted for the synthesis of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The papers provided do not directly analyze the molecular structure of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride, but they do discuss the stereochemistry of similar compounds. For example, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate results in products with high diastereo- and enantioselectivity, indicating the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the functional groups attached to the piperidine ring. The alkylation reaction described in one paper shows that piperidine can undergo nucleophilic substitution reactions, which can be affected by steric hindrance . The reduction of a piperidine-4-carboxylate by microorganisms demonstrates the potential for stereospecific transformations, which can be crucial for generating compounds with the desired stereochemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not directly reported in the provided papers, the properties of similar piperidine derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of ester and hydroxy groups suggests that these compounds could participate in hydrogen bonding, which would affect their boiling points, melting points, and solubility in water and other solvents. The stereochemistry of these compounds can also influence their physical properties, such as optical rotation and specific rotation .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Schiff and Mannich Bases : A study demonstrated the preparation of ethyl imidate hydrochlorides, leading to the synthesis of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted with isatin and 5-chloroisatin to form Schiff bases and N-Mannich bases, showcasing a method that could be relevant to the synthesis or modification of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride analogs (Bekircan & Bektaş, 2008).

Microwave-Assisted Amidation : Another study highlighted the efficiency of microwave-assisted amidation of ethyl carboxylates with primary amines, which might offer insights into efficient pathways for the synthesis or modification of related compounds (Milosevic et al., 2015).

Biological Activities and Pharmacological Potential

Characterization of Enzyme Interaction : Research on 7-Ethyl-10-[4-(1-piperidino)-1-piperidino] carbonyloxy-camptothecin (CPT-11), a prodrug activated by carboxylesterase enzymes, provides valuable information on enzyme-substrate interactions that could be relevant for understanding the metabolic pathways of similar compounds (Humerickhouse et al., 2000).

Anticancer Agent Synthesis : A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed to evaluate them as anticancer agents. This research emphasizes the potential of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

The safety and hazards associated with Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not detailed in the search results.

Orientations Futures

The future directions for the research and application of Ethyl 1-(2-hydroxy-3-(o-tolyloxy)propyl)piperidine-3-carboxylate hydrochloride are not specified in the search results. However, given the importance of piperidine derivatives in the pharmaceutical industry3, it is likely that research into such compounds will continue to be a significant area of interest.

Propriétés

IUPAC Name |

ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-8-6-10-19(11-15)12-16(20)13-23-17-9-5-4-7-14(17)2;/h4-5,7,9,15-16,20H,3,6,8,10-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZNCCSGGKTMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)